

Physicochemical properties of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid**

Introduction

1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound featuring a phenyl group attached to a 1,2,4-triazole ring which is substituted with a carboxylic acid group. The 1,2,4-triazole moiety is a prominent scaffold in medicinal chemistry, found in a wide array of pharmaceutical agents due to its metabolic stability and ability to engage in various biological interactions.^[1] The presence of both a lipophilic phenyl ring and a polar carboxylic acid group imparts amphiphilic character to the molecule, making a thorough understanding of its physicochemical properties essential for its application in drug discovery, materials science, and chemical synthesis.

This guide serves as a technical resource for researchers and drug development professionals, providing a consolidated overview of the key physicochemical properties of **1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid**. Where specific experimental data is not publicly available, this document provides robust, field-proven protocols for their determination, emphasizing the rationale behind experimental design and ensuring data integrity.

Core Physicochemical Properties

The utility of a chemical entity in any application, particularly in pharmacology, is dictated by its physical and chemical characteristics. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Chemical Structure and Identifiers

Precise identification is paramount, especially given the existence of structural isomers such as 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid.[\[2\]](#) The specific arrangement of nitrogen atoms in the triazole ring significantly influences the molecule's electronic distribution and hydrogen bonding capabilities.

Property	Value	Source
Chemical Formula	C ₉ H ₇ N ₃ O ₂	[3]
Molecular Weight	189.17 g/mol	
CAS Number	24036-63-3	[3]
IUPAC Name	1-phenyl-1H-1,2,4-triazole-3-carboxylic acid	[3]
SMILES String	OC(=O)c1ncn(n1)-c2ccccc2	
InChI Key	ACFQGTMTFLDFLP-UHFFFAOYSA-N	
Appearance	Solid (Form)	

Key Physical and Chemical Parameters

The interplay between the aromatic phenyl group, the heterocyclic triazole core, and the acidic carboxyl group defines the molecule's behavior in various environments.

Parameter	Value / Expected Behavior	Significance & Rationale
Melting Point	Data not specified in reviewed literature. Expected to be a solid with a relatively high melting point due to crystalline packing potential.	A sharp melting point range is a critical indicator of purity. ^[4] Impurities typically depress and broaden the melting point range. ^[5] Its determination is a fundamental first step in characterization.
Solubility	Data not specified. Expected to have low solubility in non-polar solvents and pH-dependent solubility in aqueous media, with increased solubility at higher pH due to deprotonation of the carboxylic acid.	Solubility is a master variable in drug development, impacting bioavailability and formulation options. The "shake-flask" method is the gold standard for determining equilibrium solubility. ^[6]
pKa	Data not specified. As a carboxylic acid, the pKa is expected to be in the range of 3-5.	The acid dissociation constant (pKa) dictates the ionization state of the molecule at a given pH. ^[7] This is crucial for predicting its behavior in biological systems (e.g., gastrointestinal tract, blood) and for developing analytical methods like HPLC. ^[8]
LogP	Data not specified. The presence of both a phenyl ring and a polar acid group suggests a moderate partition coefficient.	The octanol-water partition coefficient (LogP) is a measure of lipophilicity, which is a key determinant of a drug's ability to cross cell membranes. ^[7]

Experimental Protocols for Physicochemical Characterization

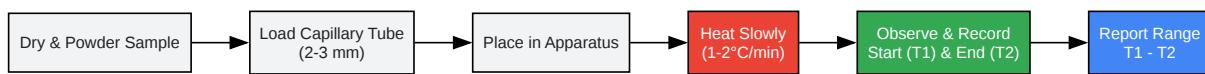
The following sections provide detailed, self-validating methodologies for determining the core properties of **1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid**. The rationale behind each step is explained to ensure technical accuracy and reproducibility.

Protocol 1: Melting Point Determination (Capillary Method)

This is the most common and accessible method for determining the melting point of a crystalline solid.^[9] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range from the onset of melting to complete liquefaction.

Methodology:

- Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
- Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm height) is sufficient.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.^{[9][10]}
- Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.^[4]
- Accurate Determination: For an accurate measurement, begin heating at a rate of 1-2°C per minute when the temperature is about 15-20°C below the estimated melting point.
- Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A pure compound will have a sharp range of 0.5-1.0°C.
^[5]



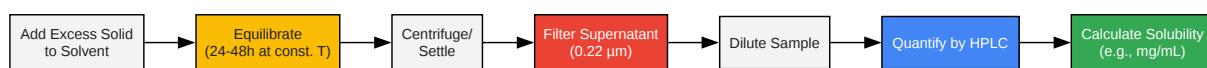
[Click to download full resolution via product page](#)*Workflow for Melting Point Determination.*

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent at a given temperature, which is a critical parameter for pre-formulation studies.[\[6\]](#) The method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.[\[11\]](#)

Methodology:

- System Preparation: Add an excess amount of **1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid** to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.
- Equilibration: Agitate the vial in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[\[6\]](#)
- Phase Separation: After equilibration, allow the suspension to stand to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid.
- Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
- Quantification: Accurately dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.
- Calculation: The solubility is calculated based on the measured concentration and the dilution factor.



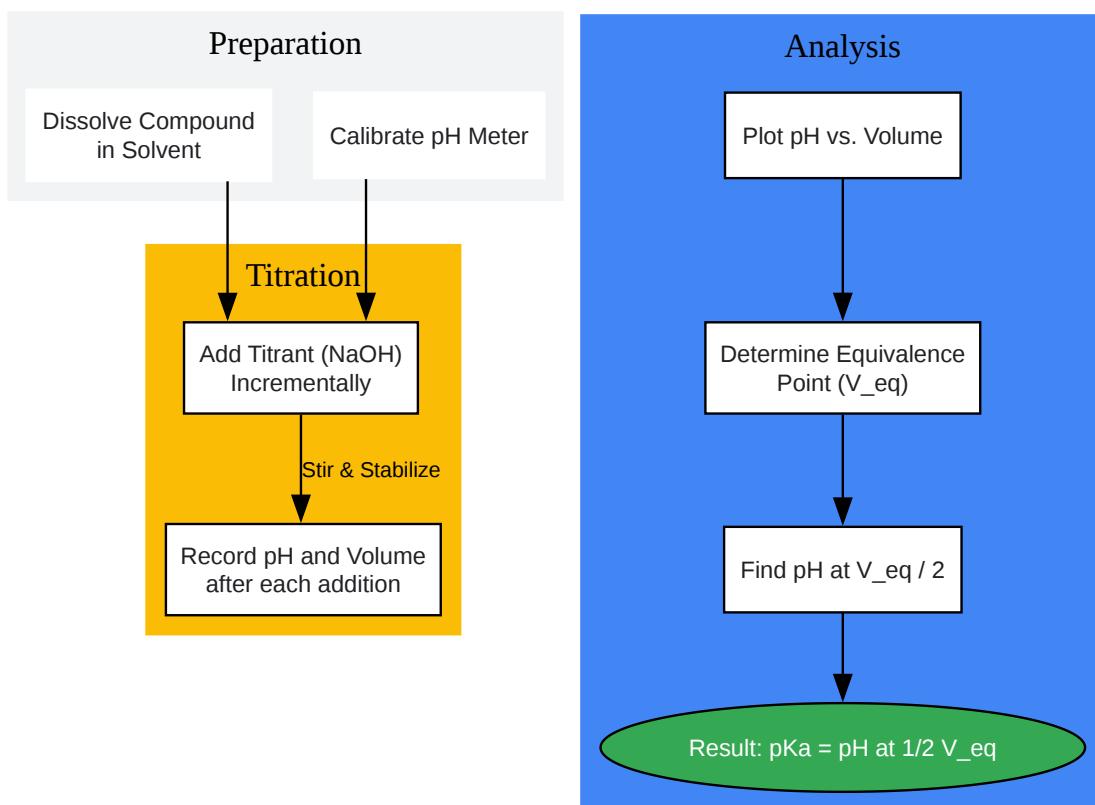
[Click to download full resolution via product page](#)*Shake-Flask Method for Solubility.*

Protocol 3: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa measurement.^[12] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa is determined from the resulting titration curve.

Methodology:

- **Solution Preparation:** Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is low. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
- **Apparatus Setup:** Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
- **Titration:** Add the titrant (NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
- **Data Plotting:** Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.
- **pKa Determination:** The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).^[7] This point corresponds to the flattest region of the buffer zone on the titration curve. Mathematically, it can be found from the inflection point of the first derivative of the curve.



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